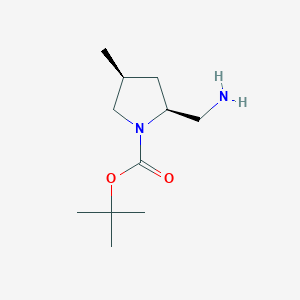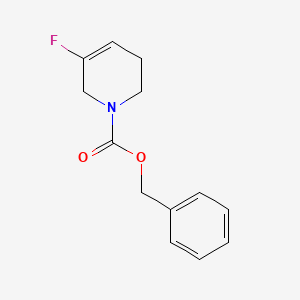
N-Boc-4-chloro-3-fluoroaniline
Overview
Description
N-Boc-4-chloro-3-fluoroaniline, also known as tert-butyl N-(4-chloro-3-fluorophenyl)carbamate, is a versatile organic compound with a molecular weight of 245.68 g/mol. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically involves the Boc protection of 4-chloro-3-fluoroaniline. This is achieved by reacting 4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar Boc protection methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine, 4-chloro-3-fluoroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Oxidation: N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: 4-chloro-3-fluoroaniline.
Substitution: Free amine (4-chloro-3-fluoroaniline).
Scientific Research Applications
N-Boc-4-chloro-3-fluoroaniline is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is employed in medicinal chemistry for the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and safety.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Boc-4-chloro-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other positions on the benzene ring.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, leading to the synthesis of biologically active molecules.
Receptors: It can be used to modify receptors in drug development, enhancing the binding affinity and selectivity of therapeutic agents.
Comparison with Similar Compounds
N-Boc-4-chloroaniline
N-Boc-3-fluoroaniline
N-Boc-2-chloro-4-fluoroaniline
N-Boc-3-chloro-4-fluoroaniline
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFDOGCQMWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)






![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)



